molecular formula C8H16ClF2N B6282222 (2,2-difluorocycloheptyl)methanamine hydrochloride CAS No. 2305252-21-3

(2,2-difluorocycloheptyl)methanamine hydrochloride

Cat. No.: B6282222
CAS No.: 2305252-21-3
M. Wt: 199.7
InChI Key:
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Description

(2,2-difluorocycloheptyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15F2N·HCl. It is a derivative of cycloheptane, where two fluorine atoms are substituted at the 2-position, and a methanamine group is attached to the ring. This compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-difluorocycloheptyl)methanamine hydrochloride involves several steps. One common method includes the fluorination of cycloheptane derivatives followed by the introduction of the methanamine group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or chromatography techniques to obtain high purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-difluorocycloheptyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(2,2-difluorocycloheptyl)methanamine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,2-difluorocycloheptyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-difluorocyclopropyl)methanamine hydrochloride
  • (2,2-difluorocyclohexyl)methanamine hydrochloride
  • (2,2-difluorocyclooctyl)methanamine hydrochloride

Uniqueness

(2,2-difluorocycloheptyl)methanamine hydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest in various research applications.

Properties

CAS No.

2305252-21-3

Molecular Formula

C8H16ClF2N

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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